molecular formula C12H19N3 B13258469 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

Cat. No.: B13258469
M. Wt: 205.30 g/mol
InChI Key: PUMGSAABTZATTD-UHFFFAOYSA-N
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Description

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring fused with an azaspirooctane structure, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with a suitable amine, followed by cyclization to form the spiro compound. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of less hazardous reagents to ensure safety and cost-effectiveness. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

8-(2-ethylpyrazol-3-yl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C12H19N3/c1-2-15-11(4-7-14-15)10-8-13-9-12(10)5-3-6-12/h4,7,10,13H,2-3,5-6,8-9H2,1H3

InChI Key

PUMGSAABTZATTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2CNCC23CCC3

Origin of Product

United States

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